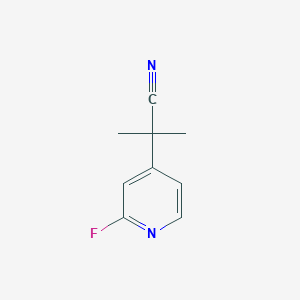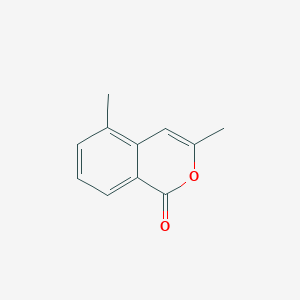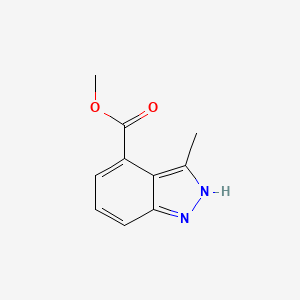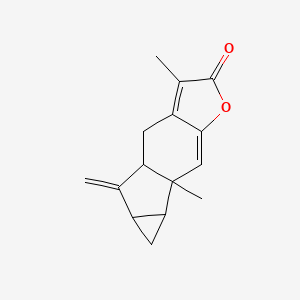
L-Valine, dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, dodecyl ester is an ester derivative of the amino acid L-Valine This compound is characterized by the presence of a long dodecyl (12-carbon) chain attached to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, dodecyl ester typically involves the esterification of L-Valine with dodecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
L-Valine+DodecanolAcid CatalystL-Valine, dodecyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Valine, dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield L-Valine and dodecanol.
Transesterification: The ester can react with another alcohol to form a different ester and release dodecanol.
Oxidation: The dodecyl chain can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: L-Valine and dodecanol.
Transesterification: A new ester and dodecanol.
Oxidation: Carboxylic acids or other oxidized derivatives of the dodecyl chain.
Scientific Research Applications
L-Valine, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modifying the properties of proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of L-Valine, dodecyl ester largely depends on its application. In drug delivery, for example, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of drugs into cells. The long dodecyl chain provides hydrophobic interactions, while the L-Valine moiety can engage in hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Valine, methyl ester
- L-Valine, ethyl ester
- L-Valine, butyl ester
Comparison
L-Valine, dodecyl ester is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties compared to shorter-chain esters like L-Valine, methyl ester or L-Valine, ethyl ester. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and surfactant formulations. The longer chain also affects the compound’s solubility, melting point, and interaction with biological membranes, distinguishing it from its shorter-chain counterparts.
Properties
CAS No. |
52207-50-8 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3/t16-/m0/s1 |
InChI Key |
ZPAXKQNZIUNMHH-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)


![{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)





![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)
![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
